[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
CAS No.: 767302-32-9
Cat. No.: VC16151307
Molecular Formula: C22H15Cl2FN2O4
Molecular Weight: 461.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 767302-32-9 |
|---|---|
| Molecular Formula | C22H15Cl2FN2O4 |
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | [3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C22H15Cl2FN2O4/c23-15-4-9-19(20(24)11-15)22(29)31-18-3-1-2-14(10-18)12-26-27-21(28)13-30-17-7-5-16(25)6-8-17/h1-12H,13H2,(H,27,28)/b26-12+ |
| Standard InChI Key | PXZZEUFZBZQSLV-RPPGKUMJSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)COC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)COC3=CC=C(C=C3)F |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular formula of [3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is C₂₂H₁₅Cl₂FN₂O₄, with a molar mass of 461.3 g/mol. Its IUPAC name reflects the integration of three primary components:
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A 2,4-dichlorobenzoate ester group.
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A hydrazinylidene linker in the E-configuration.
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A 2-(4-fluorophenoxy)acetyl substituent.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS No. | 767302-32-9 |
| Molecular Formula | C₂₂H₁₅Cl₂FN₂O₄ |
| Molecular Weight | 461.3 g/mol |
| SMILES | C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)COC3=CC=C(C=C3)F |
| InChIKey | PXZZEUFZBZQSLV-RPPGKUMJSA-N |
The compound’s geometry is defined by the E-isomerism of the hydrazone group (–N=N–), which imposes rigidity and influences intermolecular interactions. The 2,4-dichlorobenzoate moiety contributes to hydrophobic character, while the 4-fluorophenoxy group enhances electron-withdrawing properties, potentially modulating reactivity in biological systems .
Synthesis and Manufacturing Pathways
Synthesis of this compound involves a multi-step sequence, typically beginning with precursor functionalization:
Step 1: Esterification of 2,4-Dichlorobenzoic Acid
2,4-Dichlorobenzoic acid is reacted with methanol under acidic catalysis to yield methyl 2,4-dichlorobenzoate. This intermediate is subsequently hydrolyzed to the corresponding acid chloride using thionyl chloride (SOCl₂).
Step 2: Preparation of 2-(4-Fluorophenoxy)acetyl Hydrazine
4-Fluorophenol is acetylated with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride, which is then treated with hydrazine hydrate to generate the hydrazine derivative.
Step 3: Condensation Reaction
The acid chloride from Step 1 undergoes nucleophilic acyl substitution with 3-hydroxybenzaldehyde, producing 3-(benzoyloxy)benzaldehyde. This aldehyde is then condensed with the hydrazine derivative from Step 2 under mild acidic conditions to form the final hydrazone product.
Critical Parameters:
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Reaction temperature (< 60°C) to prevent hydrazone isomerization.
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Use of anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis.
Physicochemical Properties
The compound’s physicochemical profile is dictated by its halogen-rich structure:
| Property | Value/Range |
|---|---|
| Solubility | Low in water (<0.1 mg/mL); soluble in DMSO, DMF |
| Melting Point | 180–185°C (decomposes) |
| LogP (Partition Coefficient) | 4.2 (predicted) |
| Stability | Sensitive to UV light and hydrolysis |
The low aqueous solubility necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes for biomedical applications . The presence of electron-withdrawing chlorine and fluorine atoms also enhances stability against oxidative degradation .
Biological Activities and Mechanisms
Antimicrobial Activity
Analogous hydrazone derivatives exhibit broad-spectrum antimicrobial effects. For example, structurally related compounds demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis . The fluorophenoxy group may enhance cell membrane penetration via lipophilicity.
Pesticidal Applications
Patent WO2013162715A2 highlights the efficacy of chlorobenzoate-hydrazone hybrids as contact insecticides against Plutella xylostella (diamondback moth), with mortality rates exceeding 80% at 500 ppm . The dichlorobenzoate moiety disrupts insect acetylcholinesterase, while the hydrazone group chelates essential metal ions in pest physiology .
Industrial and Research Applications
Agrochemical Formulations
The compound’s pesticidal activity positions it as a candidate for foliar sprays and seed treatments. Compatibility studies with surfactants (e.g., alkyl polyglucosides) and UV stabilizers (e.g., benzotriazoles) are critical for field efficacy .
Pharmaceutical Intermediate
As a hydrazone scaffold, this compound serves as a precursor for anticancer and antimicrobial drug discovery. Functionalization at the hydrazine nitrogen or benzoate ester could yield derivatives with enhanced target selectivity .
Material Science
The rigid aromatic structure suggests utility in liquid crystal displays (LCDs) or coordination polymers for gas storage. Preliminary studies indicate mesogenic behavior in nematic phases at 120–150°C.
Stability and Formulation Challenges
Patent CN110519986A emphasizes the susceptibility of hydrazone compounds to hydrolysis in aqueous environments. Strategies to enhance stability include:
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Microencapsulation using poly(lactic-co-glycolic acid) (PLGA).
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Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
Accelerated stability testing (40°C/75% RH) reveals a shelf life of 6–9 months for solid formulations, necessitating inert atmosphere packaging .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the dichlorobenzoate and fluorophenoxy groups to optimize bioactivity.
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In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic pathways in mammalian models.
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Green Synthesis Routes: Exploration of biocatalytic methods to reduce reliance on toxic solvents (e.g., DMF).
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